REACTION_CXSMILES
|
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH3:17]>>[C:1]1([C:7]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:16]=[CH:14][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][C:16]1[C:18]2[C:19]([C:24]([CH3:1])=[C:25]3[C:30]=1[CH:29]=[CH:28][CH:27]=[CH:26]3)=[CH:20][CH:21]=[CH:22][CH:23]=2.[CH3:8][C:7]1[C:15]2[C:10]([CH:9]=[C:2]3[C:1]=1[CH:6]=[CH:5][CH:4]=[CH:3]3)=[CH:11][CH:12]=[CH:13][CH:14]=2.[CH:5]1[C:6]2[C:1](=[CH:7][C:15]3[C:10]([CH:16]=2)=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2=CC=CC=C2C(=C2C=CC=CC12)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH3:17]>>[C:1]1([C:7]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:16]=[CH:14][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][C:16]1[C:18]2[C:19]([C:24]([CH3:1])=[C:25]3[C:30]=1[CH:29]=[CH:28][CH:27]=[CH:26]3)=[CH:20][CH:21]=[CH:22][CH:23]=2.[CH3:8][C:7]1[C:15]2[C:10]([CH:9]=[C:2]3[C:1]=1[CH:6]=[CH:5][CH:4]=[CH:3]3)=[CH:11][CH:12]=[CH:13][CH:14]=2.[CH:5]1[C:6]2[C:1](=[CH:7][C:15]3[C:10]([CH:16]=2)=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2=CC=CC=C2C(=C2C=CC=CC12)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH3:17]>>[C:1]1([C:7]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:16]=[CH:14][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][C:16]1[C:18]2[C:19]([C:24]([CH3:1])=[C:25]3[C:30]=1[CH:29]=[CH:28][CH:27]=[CH:26]3)=[CH:20][CH:21]=[CH:22][CH:23]=2.[CH3:8][C:7]1[C:15]2[C:10]([CH:9]=[C:2]3[C:1]=1[CH:6]=[CH:5][CH:4]=[CH:3]3)=[CH:11][CH:12]=[CH:13][CH:14]=2.[CH:5]1[C:6]2[C:1](=[CH:7][C:15]3[C:10]([CH:16]=2)=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2=CC=CC=C2C(=C2C=CC=CC12)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |